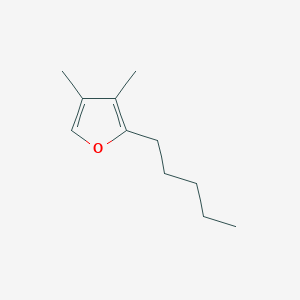

3,4-Dimethyl-2-pentylfuran

Description

Contextualization within Furan (B31954) Chemistry Research

Furan chemistry is a significant branch of heterocyclic chemistry, a field that encompasses about half of all registered organic compounds. cardiff.ac.uk Heterocycles like furan are integral to numerous natural products, including vitamins and antibiotics, as well as a vast array of commercial products. cardiff.ac.uk The furan ring itself, first named in 1870, is derived from furfural (B47365), which is produced from plant materials. cardiff.ac.uk

The utility of furans as both synthetic intermediates and final products is substantial. cardiff.ac.uk The lone pair of electrons on the oxygen atom in the furan ring imparts specific electronic properties that are crucial for its reactivity, coordination, and ability to exhibit biological activity. cardiff.ac.uk Research in this area often focuses on leveraging these properties for the synthesis of more complex molecules. 3,4-Dimethyl-2-pentylfuran serves as a key intermediate in the synthesis of more complex molecules, such as certain furan fatty acids. cardiff.ac.ukresearchgate.net

Significance of Substituted Furans in Chemical and Biological Research

Substituted furans, such as this compound, are a focal point of extensive research due to their diverse applications and biological relevance. Many pharmaceuticals contain a furan ring; a well-known example is ranitidine, historically used for treating peptic ulcers. cardiff.ac.uk

Derivatives of this compound are found in nature as furan fatty acids (F-acids). hmdb.caglbrc.org These specialized fatty acids, containing a central furan moiety, are found in various food sources and marine organisms. hmdb.ca Despite their low concentrations, they are recognized as excellent antioxidants and radical scavengers, playing a role in preventing lipid peroxidation. hmdb.ca

Specifically, derivatives like 3,4-dimethyl-5-pentyl-2-furanundecanoic acid (11D5) and 3,4-dimethyl-5-pentyl-2-furanpentadecanoic acid (15D5) have been identified in mussels and human plasma. hmdb.canih.gov The study of these compounds is important for understanding lipid metabolism and cellular protection mechanisms. glbrc.orgnih.gov Furthermore, related furanone compounds, such as 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one, have been investigated for their allelopathic activity, suggesting potential applications in agriculture as natural herbicides. researchgate.net

Historical Perspective of Research on this compound and its Derivatives

Research into this compound and its derivatives is closely linked to the broader investigation of furan fatty acids. The synthesis of this specific furan is often a crucial step in creating more complex, naturally occurring F-acids for study. cardiff.ac.uk For instance, a documented synthesis involves the reaction of a lactone with pentylmagnesium bromide, followed by an acidic workup to generate the this compound intermediate. cardiff.ac.uk This intermediate is then used in subsequent steps, such as Friedel-Crafts acylation, to build the full fatty acid chain. cardiff.ac.uk

More recent research has focused on elucidating the biosynthetic pathways of these compounds in bacteria. glbrc.org A 2020 study reported for the first time the synthesis of a furan fatty acyl chain, 9-(3,4-dimethyl-5-pentylfuran-2-yl) (9D5-FuFA), in the bacterium Rhodopseudomonas palustris. glbrc.org This work identified new enzymes and intermediates, advancing the potential for the industrial production of furan fatty acids. glbrc.org Furthermore, synthetic routes have been developed to create radiolabeled versions of furan fatty acids derived from this compound, which are invaluable tools for metabolic studies. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

71041-47-9 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3,4-dimethyl-2-pentylfuran |

InChI |

InChI=1S/C11H18O/c1-4-5-6-7-11-10(3)9(2)8-12-11/h8H,4-7H2,1-3H3 |

InChI Key |

YZDOLIFUHOBZGC-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CO1)C)C |

Canonical SMILES |

CCCCCC1=C(C(=CO1)C)C |

Synonyms |

3,4-Dimethyl-2-pentylfuran; |

Origin of Product |

United States |

Occurrence and Natural Distribution of 3,4 Dimethyl 2 Pentylfuran and Its Bio Derivatives

Biosynthesis and Presence in Microbial Systems

The biosynthesis of furan (B31954) fatty acids, including the 3,4-dimethyl-5-pentylfuran moiety, has been elucidated in certain microorganisms, particularly within the class of Alpha-proteobacteria. These bacteria serve as a primary source for the production of these unique lipids.

Identification in Alpha-Proteobacteria

Key examples of bacteria capable of synthesizing FuFAs include Rhodobacter sphaeroides and Rhodopseudomonas palustris. Research has identified the genetic and biochemical pathways responsible for the formation of methylated FuFAs in these non-sulfur purple bacteria. These microorganisms possess the enzymatic machinery necessary to produce these complex fatty acids, which are then incorporated into their cellular lipids.

Association with Furan Fatty Acids (FuFAs)

The 3,4-dimethyl-2-pentylfuran structure is a core component of several furan fatty acids. These are fatty acids that contain a furan ring within their carbon chain. The biosynthesis of these FuFAs occurs on pre-existing phospholipid fatty acid chains.

In Rhodopseudomonas palustris, a specific S-adenosyl-L-methionine (SAM)-dependent methylase, FufM, is responsible for the second methylation step that leads to the formation of the dimethylated furan ring. This enzymatic action results in the production of FuFAs such as 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoic acid (9D5-FuFA). Other related furan fatty acids found in nature that contain the 3,4-dimethyl-5-pentylfuran moiety include 13D5 and 15D5, which differ in the length of the carboxylic acid chain attached to the furan ring. wikipedia.orghmdb.caresearchgate.net

Table 1: Key Furan Fatty Acids Containing the this compound Moiety

| FuFA Short Name | Full Chemical Name |

| 9D5-FuFA | 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid |

| 13D5 | 13-(3,4-dimethyl-5-pentylfuran-2-yl)-tridecanoic acid |

| 15D5 | 15-(3,4-dimethyl-5-pentylfuran-2-yl)-pentadecanoic acid |

Distribution in Eukaryotic Organisms as Furan Fatty Acids

While eukaryotes are not known to synthesize FuFAs de novo, these compounds are found in a variety of higher organisms. It is widely accepted that the presence of FuFAs in animals is a result of dietary intake and subsequent bioaccumulation. wikipedia.orgnih.gov Algae, plants, and microorganisms are the primary producers of these fatty acids, which then move up the food chain. nih.gov

Furan fatty acids have been identified in various animal tissues and products. They are notably present in the liver fat of fish, as well as in crustaceans. wikipedia.org Their occurrence has also been documented in the liver of cattle and in human blood, where they can exist as free fatty acids or esterified to cholesterol and triglycerides. wikipedia.org The presence of FuFAs has also been detected in everyday food items such as butter. wikipedia.org

Detection in Food Matrices and Environmental Samples

The detection and quantification of this compound, either as a volatile compound or as part of a larger FuFA structure, present significant analytical hurdles.

Analytical Challenges and Inter-laboratory Variability in Detection

The analysis of furan and its alkylated derivatives in food is complicated by their volatility and the complexity of the food matrix. nih.gov Standard methods often rely on gas chromatography-mass spectrometry (GC-MS) coupled with headspace extraction techniques, such as static headspace (HS) or solid-phase microextraction (SPME). nih.govrawdatalibrary.net

A significant challenge in the analysis of these compounds is the potential for considerable inter-laboratory variability. An interlaboratory study on the analysis of 2-pentylfuran (B1212448), a structurally related compound, in cereals revealed substantial differences in reported concentrations, with values ranging from 8 mg/kg to over 1000 mg/kg in the same sample. tandfonline.comnih.gov This highlights the need for robust and standardized analytical methods to ensure reliable and reproducible results. tandfonline.comnih.gov The choice of analytical technique, calibration method, and the influence of the food matrix itself can all contribute to this variability. tandfonline.comnih.goveuropa.eu For instance, the analysis of furan in coffee, which contains high levels of the compound, is often better suited to HS-GC-MS, whereas more sensitive methods are required for foods with lower concentrations. nih.gov

Table 2: Common Analytical Techniques for Furan and Alkylfuran Detection

| Technique | Principle | Key Considerations |

| Static Headspace (HS) - GC-MS | Volatile compounds are sampled from the headspace above the sample and injected into the GC-MS. | Matrix effects can be significant; equilibration time and temperature need careful optimization. europa.eu |

| Solid-Phase Microextraction (SPME) - GC-MS | A coated fiber is exposed to the sample or its headspace to adsorb analytes, which are then desorbed into the GC-MS. | Fiber chemistry and extraction conditions influence efficiency; can be more sensitive than HS for trace analysis. nih.govrawdatalibrary.net |

Biosynthetic Pathways and Enzymatic Mechanisms of 3,4 Dimethyl 2 Pentylfuran Containing Molecules

Elucidation of Bacterial Furan (B31954) Ring Formation Pathways

The biosynthesis of furan fatty acids in bacteria does not start from scratch but rather modifies pre-existing long-chain fatty acids, typically cis-vaccenic acid (an 18-carbon monounsaturated fatty acid), which are already part of phospholipids (B1166683). nih.govresearchgate.net The pathway for the formation of 9D5-FuFA, which contains the 3,4-dimethyl-2-pentylfuran structure, is a sequential process involving methylation, desaturation, oxygen incorporation for ring formation, and a final methylation step. nih.govnih.gov

The entire process occurs while the fatty acid chain is attached to a phospholipid. nih.govresearchgate.net The pathway begins with the conversion of an 18:1 fatty acyl chain. nih.gov Through a series of enzymatic steps, this precursor is transformed into a monomethylated FuFA (9M5-FuFA). nih.govresearchgate.net The final step in the synthesis of a this compound-containing molecule is the methylation of this monomethylated intermediate to produce the dimethylated product (9D5-FuFA). nih.govresearchgate.net This pathway has been elucidated through a combination of genetic, biochemical, and advanced analytical techniques. nih.govosti.gov

Characterization of Key Biosynthetic Enzymes

The conversion of a simple unsaturated fatty acid into a complex dimethylated furan fatty acid is catalyzed by a dedicated set of enzymes. These enzymes perform specific chemical transformations, including methylation, desaturation, and cyclization via oxygen incorporation. nih.govnih.gov Key enzymes in this pathway have been identified and characterized, revealing novel catalytic functions.

| Enzyme | Function | Organism(s) | Gene |

| UfaM | SAM-dependent methylase | Rhodobacter sphaeroides | RSP2144 |

| UfaD | Fatty Acid Desaturase | Rhodobacter sphaeroides, Rhodopseudomonas palustris | RSP1091, RPA2571 |

| UfaO | Fatty acid-modifying enzyme | Rhodobacter sphaeroides, Rhodopseudomonas palustris | RSP1090, RPA2570 |

| FufM | SAM-dependent methylase | Rhodopseudomonas palustris | RPA0924 |

A crucial step in the formation of the furan ring is the creation of a conjugated double bond system. This is accomplished by the enzyme UfaD, a newly identified fatty acid desaturase. nih.govresearchgate.net UfaD catalyzes the conversion of a methylated monounsaturated fatty acid intermediate, (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1), into a methylated diunsaturated fatty acid, (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2). nih.govosti.gov This diunsaturated product serves as the direct substrate for furan ring formation. nih.gov Interestingly, UfaD shows more homology to phytoene desaturases, which are involved in carotenoid biosynthesis, than to other known fatty acid desaturases. nih.govosti.gov The activity of UfaD is dependent on aerobic conditions, suggesting a potential role for molecular oxygen in its catalytic mechanism. nih.govosti.gov

Methylation is a key feature of this biosynthetic pathway, with two separate methylation events occurring. The first is catalyzed by UfaM, which adds a methyl group to cis-vaccenic acid. nih.govnih.gov The second methylation, which results in the characteristic 3,4-dimethyl substitution on the furan ring, is catalyzed by the S-adenosyl methionine (SAM)-dependent methylase, FufM. nih.govresearchgate.net This enzyme specifically acts on the monomethylated furan fatty acid precursor, 9M5-FuFA, converting it directly into the dimethylated 9D5-FuFA. nih.govosti.gov The identification of FufM in Rhodopseudomonas palustris confirmed the final step in the biosynthesis of this compound-containing fatty acids. nih.govosti.gov Inactivation of the gene encoding FufM (RPA0924) resulted in the loss of 9D5-FuFA production, which could be restored by reintroducing the gene. nih.govosti.gov

The formation of the heterocyclic furan ring requires the incorporation of an oxygen atom into the carbon backbone of the fatty acid. Isotopic labeling experiments have definitively shown that this oxygen atom is derived directly from atmospheric molecular oxygen (O₂). nih.govglbrc.orgresearchgate.net The enzyme responsible for this critical step is UfaO. nih.govosti.gov UfaO is a fatty acid-modifying enzyme that acts on the methylated diunsaturated intermediate, 11Me-10t,12t-18:2, produced by UfaD. nih.govnih.gov The UfaO-catalyzed reaction incorporates one oxygen atom from O₂ to form the furan ring of the monomethylated product, 9M5-FuFA. nih.govosti.gov This discovery identified UfaO as a novel type of monooxygenase involved in fatty acid metabolism. researchgate.netosti.gov

Identification and Analysis of Biosynthetic Intermediates

The elucidation of the FuFA biosynthetic pathway has been made possible by the identification and characterization of its key intermediates. glbrc.org These intermediates represent the step-by-step transformation of a common fatty acid into a complex dimethylated FuFA. The structure of these molecules has been confirmed using techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. glbrc.orgnih.gov

The biosynthetic sequence is as follows:

cis-Vaccenic acid (18:1) : The starting substrate, a common unsaturated fatty acid found in bacterial membranes. nih.govresearchgate.net

(11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1) : Formed by the methylation of cis-vaccenic acid by the enzyme UfaM. nih.govnih.gov

(10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) : A previously unknown intermediate produced from 11Me-12t-18:1 by the desaturase UfaD. nih.govglbrc.orgosti.gov

Methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (9M5-FuFA) : The monomethylated FuFA formed by the action of UfaO on 11Me-10t,12t-18:2, incorporating an oxygen atom to form the furan ring. nih.govglbrc.org

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (9D5-FuFA) : The final dimethylated product, containing the this compound structure, formed by the methylation of 9M5-FuFA by the enzyme FufM. nih.govglbrc.org

| Biosynthetic Intermediate | Description |

| cis-Vaccenic acid | Initial C18:1 fatty acid substrate |

| 11Me-12t-18:1 | Monomethylated, monounsaturated intermediate |

| 11Me-10t,12t-18:2 | Monomethylated, diunsaturated precursor to the furan ring |

| 9M5-FuFA | Monomethylated furan fatty acid |

| 9D5-FuFA | Dimethylated furan fatty acid (contains the this compound moiety) |

Genetic Basis and Regulation of Furan Fatty Acid Biosynthesis

The enzymes required for FuFA biosynthesis are encoded by a specific set of genes. In Rhodobacter sphaeroides, the genes ufaM (RSP2144), ufaD (RSP1091), and ufaO (RSP1090) are necessary for the production of the monomethylated 9M5-FuFA. nih.govnih.gov The genes ufaD and ufaO are located within the RSP1091-1087 operon. researchgate.net Homologous genes have been identified in Rhodopseudomonas palustris, confirming that this biosynthetic pathway exists in other bacteria. nih.govosti.gov

The regulation of this pathway appears to be linked to cellular stress responses, particularly to oxidative stress. nih.gov The accumulation of FuFAs is increased in R. sphaeroides mutants that have an elevated transcriptional response to singlet oxygen (¹O₂), a reactive oxygen species. nih.govpnas.org The gene for the first methylase, ufaM (RSP2144), is known to be induced by the presence of ¹O₂. nih.govnih.gov This suggests that furan fatty acids may play a protective role in cell membranes, possibly by scavenging reactive oxygen species. nih.govnih.gov

Chemical Synthesis and Organic Transformations of 3,4 Dimethyl 2 Pentylfuran

Synthetic Methodologies for the Furan (B31954) Core Structure

The construction of the furan ring is a foundational aspect of synthesizing 3,4-Dimethyl-2-pentylfuran. Various classical and contemporary methods can be adapted to achieve this specific substitution pattern.

Classical methods for furan synthesis have long been established and remain valuable tools in organic synthesis. The Paal-Knorr furan synthesis is a prominent example, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. To synthesize this compound, a suitable 1,4-dicarbonyl precursor, specifically 3,4-dimethylnonane-2,5-dione, would be required.

Another classical approach is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. This method could potentially be adapted, though it may be more complex for achieving the desired substitution pattern of this compound.

Contemporary synthetic routes often employ transition metal catalysis, offering milder reaction conditions and greater functional group tolerance. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized in the synthesis of substituted furans. Furthermore, gold- and cobalt-catalyzed cyclization reactions of appropriate acyclic precursors represent modern approaches to furan ring formation. For example, a cobalt-catalyzed metalloradical cyclization of an alkyne with an α-diazocarbonyl compound could be envisioned for the regioselective synthesis of a polysubstituted furan like the target compound.

| Synthetic Route | Description | Precursor for this compound |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of a 1,4-dicarbonyl compound. | 3,4-Dimethylnonane-2,5-dione |

| Feist-Benary Synthesis | Base-catalyzed reaction of an α-halo ketone and a β-dicarbonyl compound. | A suitable α-halo ketone and β-dicarbonyl compound. |

| Metal-Catalyzed Cyclization | Transition metal (e.g., Pd, Au, Co) catalyzed cyclization of acyclic precursors. | Appropriately substituted alkynes and diazocarbonyls or other suitable starting materials. |

For the synthesis of this compound, stereoselectivity is not a factor concerning the furan ring itself, as it is an aromatic heterocycle. However, if any of the substituents possessed chiral centers, their stereochemistry would need to be controlled in the synthesis of the starting materials.

Regioselectivity is a critical consideration. In the Paal-Knorr synthesis, the substitution pattern of the furan is directly determined by the structure of the 1,4-dicarbonyl precursor, thus offering excellent regiocontrol. In other methods, such as those involving electrophilic substitution on a pre-formed furan ring, the directing effects of existing substituents would govern the position of new functional groups. The regioselectivity of metal-catalyzed reactions is often controlled by the nature of the catalyst and the substrates. For instance, in the cobalt-catalyzed metalloradical cyclization, the regioselectivity of the furan product is reported to be complete.

Derivatization Strategies for Functional Group Introduction

Once the this compound core is synthesized, further functionalization can be achieved through various derivatization strategies. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions.

Common electrophilic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR).

Formylation: Introduction of a formyl group (-CHO).

The position of electrophilic attack on the this compound ring would be directed by the existing alkyl substituents. The pentyl group at the 2-position and the methyl groups at the 3- and 4-positions are all electron-donating, activating the furan ring towards electrophilic substitution. The most likely position for substitution would be the vacant 5-position, which is an alpha-position and sterically accessible.

| Derivatization Reaction | Reagents | Potential Product |

| Nitration | HNO3/H2SO4 | 5-Nitro-3,4-dimethyl-2-pentylfuran |

| Bromination | Br2 in a suitable solvent | 5-Bromo-3,4-dimethyl-2-pentylfuran |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 5-Acyl-3,4-dimethyl-2-pentylfuran |

Synthesis of Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic investigations, and quantitative analysis. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into the molecule.

The synthetic strategy for isotopic labeling would depend on the desired position of the label.

Labeling the pentyl group: A labeled pentyl halide or other pentylating agent could be used in a synthetic route where this group is introduced, for example, in the preparation of the 1,4-dicarbonyl precursor for a Paal-Knorr synthesis.

Labeling the methyl groups: Labeled methylating agents, such as ¹³CH₃I or CD₃I, could be employed in the synthesis of the starting materials.

Labeling the furan ring: Introduction of isotopes into the furan core can be more challenging. It might involve using labeled starting materials for the ring-forming reaction. For instance, a ¹³C-labeled precursor in a Paal-Knorr synthesis would lead to a ¹³C-labeled furan ring. Alternatively, specific positions on a pre-formed furan ring can sometimes be labeled through H-D exchange under acidic or basic conditions, although this may not be highly regioselective.

The synthesis of a ¹⁴C-labeled pyrazole (B372694) moiety for a pharmaceutical compound has been described, highlighting the importance of developing robust methods for introducing isotopic labels into heterocyclic rings. Similar strategies could be adapted for the synthesis of labeled this compound for use in biological or environmental studies.

| Isotope | Labeling Position | Potential Synthetic Approach |

| ¹³C or ²H | Pentyl group | Use of a labeled pentylating agent in the synthesis of the 1,4-dicarbonyl precursor. |

| ¹³C or ²H | Methyl groups | Use of labeled methylating agents in the synthesis of the starting materials. |

| ¹³C or ¹⁸O | Furan ring | Use of labeled precursors in the ring-forming reaction (e.g., Paal-Knorr synthesis). |

Advanced Analytical Techniques for 3,4 Dimethyl 2 Pentylfuran Research

Chromatographic Separation Methods for Complex Mixtures

Chromatographic techniques are fundamental to the analysis of 3,4-Dimethyl-2-pentylfuran, providing the necessary separation from interfering compounds prior to detection. The choice of method is primarily dictated by the volatility of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) and Comprehensive GC (GC×GC)

Due to its volatility, Gas Chromatography (GC) is the principal analytical technique for the separation of this compound. tandfonline.comnih.govnih.gov Typically coupled with mass spectrometry (GC-MS), this method allows for the effective separation of furan (B31954) and its alkylated congeners from complex samples. tandfonline.comnih.govnih.gov Sample introduction techniques often involve headspace (HS) or solid-phase microextraction (SPME) to isolate the volatile furan derivatives from the non-volatile matrix components. nih.gov

For exceptionally complex mixtures, such as fossil fuels or intricate biological samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. dlr.deucdavis.edu This technique utilizes two columns with different stationary phase polarities, providing a much higher peak capacity and improved resolution compared to conventional single-column GC. dlr.deucdavis.edu The enhanced resolution of GC×GC can separate co-eluting compounds, leading to cleaner mass spectra and more reliable identification and quantification of target analytes like this compound. ucdavis.edu

Table 1: Representative Gas Chromatography (GC) Parameters for Furan Analysis Note: This data is representative of methods used for alkylfurans, as specific methods for this compound are not widely published.

| Parameter | Column System 1 | Column System 2 (GCxGC) |

|---|---|---|

| 1st Dimension Column | DB-WAX (polar) | BPX50 (semi-polar) |

| Length | 30 m | 60 m |

| Inner Diameter | 0.25 mm | 0.25 mm |

| Film Thickness | 0.25 µm | 0.25 µm |

| 2nd Dimension Column | N/A | BPX5 (non-polar) |

| Length | N/A | 3.0 m |

| Inner Diameter | N/A | 0.15 mm |

| Film Thickness | N/A | 0.25 µm |

| Carrier Gas | Helium | Helium |

| Injection Mode | Headspace (HS) or SPME | Split/Splitless |

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC) is less commonly employed for the direct analysis of highly volatile compounds like this compound. LC methods are generally optimized for non-volatile, polar, and thermally labile compounds. However, ultra-fast liquid chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) has been successfully developed for other furan-containing compounds, such as 3,4-divanillyltetrahydrofuran. nih.govresearchgate.net Such methods typically involve reversed-phase columns (e.g., C18) and gradient elution with a mobile phase of methanol (B129727) and acidified water. nih.govresearchgate.net For a compound like this compound to be analyzed by LC, derivatization to a less volatile, more polar derivative would likely be required, making GC the more direct and conventional approach.

Optimization for Isomer Resolution

The separation of structural isomers is a significant challenge in chemical analysis. For alkylated furans, numerous isomers can exist, making optimized chromatographic conditions essential for their distinct resolution. In gas chromatography, the choice of the stationary phase is critical. Polar columns, such as those with a polyethylene (B3416737) glycol phase (e.g., Supelcowax 10), can provide different retention times for isomers based on subtle differences in polarity and shape. nist.gov

Comprehensive GC×GC is particularly powerful for isomer resolution. By employing two columns of orthogonal selectivity (e.g., a non-polar column in the first dimension and a semi-polar column in the second), isomers that co-elute on the first column can often be separated on the second. This multi-dimensional separation provides a structured two-dimensional chromatogram where compounds are grouped by chemical class, facilitating the identification of specific isomers within a complex sample. dlr.deucdavis.edu

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is the definitive detection method for this compound, providing both qualitative and quantitative data. It offers high sensitivity and specificity, allowing for the confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern.

Electron Ionization (EI-MS) and Tandem Mass Spectrometry (MS/MS)

When coupled with GC, Electron Ionization (EI) is the most common ionization technique. EI at 70 eV imparts significant energy to the molecule, causing reproducible fragmentation. The resulting mass spectrum serves as a chemical "fingerprint." For this compound, the spectrum would be expected to show a molecular ion (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the pentyl group and rearrangements of the furan ring. arkat-usa.org The fragmentation of the heterocyclic ring itself is a key diagnostic feature. arkat-usa.org

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and is particularly useful for quantification in complex matrices. In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances sensitivity. nih.govresearchgate.net UFLC-MS/MS methods developed for other furan compounds demonstrate the high sensitivity of this approach, with lower limits of quantification in the sub-ng/mL range. nih.govresearchgate.net

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragments for an Alkylated Furan Note: This table is based on characteristic fragmentation patterns of similar alkylfurans, such as 2-pentylfuran (B1212448) and 2,4-dimethylfuran. nist.govnist.gov

| Ion Description | Potential m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

|---|---|---|

| Molecular Ion [M]⁺ | 166 | Intact molecule after electron loss |

| [M - CH₃]⁺ | 151 | Loss of a methyl group |

| [M - C₄H₉]⁺ | 109 | Loss of a butyl radical (alpha-cleavage) |

| Furan Ring Fragments | 95, 81, 67 | Cleavage and rearrangement of the furan ring structure |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). mdpi.com This capability allows for the determination of the elemental formula of a molecule and its fragments. For this compound (C₁₁H₁₈O), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental composition. This is crucial for unambiguous identification in complex samples where isobaric interferences are common. mdpi.com Furthermore, HRMS is instrumental in elucidating fragmentation pathways, providing a deeper understanding of the molecule's structure and behavior under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including substituted furans like this compound. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The process of structure elucidation by NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. chromatographyonline.com For a novel or synthesized compound like this compound, the initial steps would involve acquiring a 1D ¹H NMR spectrum and a 1D ¹³C NMR spectrum.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For this compound, one would expect to see distinct signals corresponding to the single furan proton, the protons of the two methyl groups attached to the furan ring, and the various methylene (B1212753) and methyl protons of the pentyl chain.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Each unique carbon atom in the this compound structure would produce a distinct signal.

To assemble the molecular structure, 2D NMR experiments are employed. These techniques reveal correlations between nuclei, allowing chemists to piece together the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in mapping out the sequence of protons within the pentyl chain and confirming the proximity of protons on the furan ring. iltusa.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear picture of C-H single bonds. iltusa.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, for example, linking the pentyl group and the methyl groups to the correct positions on the furan ring. iltusa.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds, which can help in confirming the spatial arrangement of the substituents around the furan ring. iltusa.com

While specific, experimentally derived NMR data for this compound is not widely available in the cited literature, the expected chemical shifts can be predicted based on known values for similar furan derivatives, such as 2-pentylfuran. The table below illustrates hypothetical ¹H and ¹³C NMR data for this compound, demonstrating the type of information obtained from these analyses.

Table 1: Predicted NMR Data for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan-H (at C5) | ~5.9-6.2 | ~105-110 |

| Furan-C2 | - | ~155-160 |

| Furan-C3 | - | ~115-120 |

| Furan-C4 | - | ~125-130 |

| Furan-C5 | See Furan-H | ~105-110 |

| CH₃ (at C3) | ~1.9-2.1 | ~10-15 |

| CH₃ (at C4) | ~1.9-2.1 | ~10-15 |

| Pentyl-CH₂ (α to furan) | ~2.5-2.8 | ~28-32 |

| Pentyl-CH₂ (β) | ~1.5-1.8 | ~27-31 |

| Pentyl-CH₂ (γ) | ~1.2-1.5 | ~22-26 |

| Pentyl-CH₂ (δ) | ~1.2-1.5 | ~30-34 |

Note: These are predicted values for illustrative purposes and may differ from experimental results. The solvent used for NMR analysis (e.g., CDCl₃, DMSO-d₆) can also influence chemical shifts. tandfonline.com

Sample Preparation and Extraction Protocols

Headspace and Solid Phase Microextraction (SPME) Applications

Given the volatile nature of this compound, sample preparation techniques that efficiently extract and concentrate such compounds from a sample matrix are essential for sensitive and accurate analysis, typically by gas chromatography-mass spectrometry (GC-MS). Headspace (HS) sampling and Solid Phase Microextraction (SPME) are the predominant techniques used for furan and its alkylated derivatives. restek.com

Headspace (HS) Analysis: Static headspace analysis involves placing a sample in a sealed vial, heating it to a specific temperature to allow volatile compounds to partition into the gas phase (the headspace) above the sample, and then injecting a portion of this gas into the GC-MS system. chromatographyonline.comtandfonline.com This method is robust and particularly effective for analyzing samples with high concentrations of volatile compounds, such as coffee. restek.comnih.gov To improve the release of analytes from the sample matrix, water and salts like sodium chloride are often added to the vial. fda.gov

Solid Phase Microextraction (SPME): HS-SPME is a more sensitive, solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb and concentrate volatile and semi-volatile analytes from the headspace. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot injector of a GC, where the trapped analytes are desorbed for analysis.

Key considerations for SPME method development include:

Fiber Coating: The choice of fiber coating is critical for efficient extraction. For the analysis of a broad range of volatile furan derivatives, porous sorbents that work by adsorption are well-suited. restek.com Coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/CAR/PDMS are often recommended. nih.gov Recent advancements like the SPME Arrow, which has a larger volume of stationary phase, have demonstrated significantly improved analyte responses compared to traditional fibers. restek.commdpi.com

Extraction Parameters: Method performance is highly dependent on parameters such as extraction temperature, extraction time, sample agitation, and the addition of salt. oup.com For example, an extraction temperature of 50°C was identified as a suitable compromise for the analysis of various alkylfurans. restek.com The addition of a saturated sodium chloride solution is a common strategy to increase the ionic strength of the sample, which reduces the solubility of organic analytes and promotes their transfer into the headspace. nih.gov

These methods have been successfully applied to the analysis of numerous furan derivatives, including 2-pentylfuran, in complex matrices like baby food, fruit juices, and various thermally processed foods. nih.govresearchgate.net

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a process that chemically modifies an analyte to produce a new compound with properties that are more suitable for a specific analytical method. sigmaaldrich.com In gas chromatography, derivatization is typically employed to:

Increase the volatility of polar compounds containing active hydrogens (e.g., in -OH, -COOH, -NH₂ groups).

Improve the thermal stability of compounds that might otherwise degrade in the hot GC injector.

Enhance detector response and sensitivity. libretexts.org

Common derivatization reactions for GC include silylation, acylation, and alkylation, which target functional groups like alcohols, carboxylic acids, and amines. libretexts.org

However, for volatile, non-polar compounds like this compound, chemical derivatization is generally not necessary. The molecule lacks the "active" functional groups that typically require modification for GC analysis. Its inherent volatility and thermal stability make it directly amenable to analysis by HS-SPME-GC-MS without any chemical modification. The primary focus in the analysis of such alkylfurans is on optimizing the extraction and concentration steps rather than on chemical alteration of the analyte itself.

Quantitative Analytical Method Validation and Quality Control

To ensure that the analytical results for this compound are reliable, accurate, and reproducible, the chosen method (e.g., HS-SPME-GC-MS) must undergo rigorous validation. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. oup.com Quality control (QC) procedures are then implemented to ensure the method remains in a state of control during routine analysis. nih.gov

The key performance parameters evaluated during method validation for a quantitative analysis include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by creating a calibration curve and evaluating the coefficient of determination (R²), which should ideally be >0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. nih.gov

Intermediate Precision (Inter-day precision): Precision within a single laboratory, but on different days, with different analysts, or on different equipment. oup.com

Accuracy (Trueness/Recovery): The closeness of the mean of a set of results to the true or accepted reference value. It is often evaluated through spike-and-recovery experiments, with acceptable recovery typically falling within the 80-120% range. nih.govmdpi.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. oup.com

Quality Control (QC): Effective QC in the analysis of volatile compounds like this compound involves several practices. A cornerstone of QC in quantitative mass spectrometry is the use of stable isotope-labeled internal standards (e.g., deuterated analogues). chromatographyonline.com Adding a known amount of an internal standard to every sample, standard, and blank corrects for variability in extraction efficiency, injection volume, and matrix effects, thereby significantly improving precision and accuracy. nih.gov Routine analysis of QC samples, blanks, and calibration standards is also essential to monitor instrument performance and ensure the validity of the analytical run. manchester.ac.uk

The following table provides examples of typical validation parameters achieved for the analysis of alkylfurans in food matrices using HS-SPME-GC-MS, which would be the target for a method analyzing this compound.

Table 2: Example Validation Data for Alkylfuran Analysis by HS-SPME-GC-MS

| Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (R²) | > 0.990 | researchgate.net |

| LOQ | 0.48 - 5.0 µg/kg | nih.govoup.comnih.gov |

| Repeatability (RSD%) | < 16% | nih.gov |

| Intermediate Precision (RSD%) | 1.7 - 7.0% | oup.comnih.gov |

Biological and Biochemical Functions of 3,4 Dimethyl 2 Pentylfuran Containing Furan Fatty Acids

Roles in Cellular Signaling and Membrane Integrity

Furan (B31954) fatty acids are integral components of cellular membranes, where they are incorporated into phospholipids (B1166683) and cholesterol esters. wikipedia.org Fatty acids, in general, are crucial for providing the structural integrity of biological membranes and making them impermeable to certain solutes and toxins. pnas.orgnih.gov The specific incorporation of FuFAs into these membrane structures suggests a role in maintaining and protecting the membrane. The composition of fatty acids within the membrane influences its fluidity, which is vital for proper cellular function, including the activity of membrane-bound proteins. lipotype.comnih.govwikipedia.org

Beyond their structural role, furan fatty acids are implicated as second messengers in cellular signaling pathways that protect cells from membrane-damaging agents. colab.wsnih.gov Their presence within the membrane allows them to act as localized protectors against oxidative damage, thereby preserving membrane function. nih.gov The products derived from fatty acids can modulate cellular responses to various signals and stresses, and FuFAs are believed to contribute to these protective signaling cascades. pnas.orgnih.gov

Antioxidant Mechanisms and Radical Scavenging Capabilities

A primary and well-documented function of furan fatty acids is their potent antioxidant activity. wikipedia.orgnih.gov They are highly effective radical scavengers, particularly adept at neutralizing hydroxyl radicals (HO•) and singlet oxygen. wikipedia.org This scavenging ability is crucial for protecting cells from oxidative stress, a condition that can lead to cellular damage. wikipedia.orgrsc.org

The furan ring is the reactive center of the molecule, readily reacting with peroxyl radicals. nih.gov In the process of scavenging radicals, the furan fatty acid is oxidized, leading to the formation of unstable dioxoenoic fatty acids. wikipedia.org These products can then react with thiols such as cysteine or glutathione. wikipedia.org This mechanism is believed to be their main function in various biological systems, preventing the propagation of lipid peroxidation and protecting polyunsaturated fatty acids within cellular membranes. wikipedia.orghmdb.ca The ability of FuFAs to inhibit the hemolysis of red blood cells induced by singlet oxygen further underscores their protective antioxidant role. wikipedia.org

Table 1: Radical Scavenging Properties of Furan Fatty Acids

| Reactive Species Targeted | Outcome of Scavenging | Reference |

|---|---|---|

| Hydroxyl Radicals (HO•) | Formation of unstable dioxoenoic fatty acids. | wikipedia.org |

| Peroxyl Radicals | Protection against lipid peroxidation. | nih.gov |

| Singlet Oxygen | Inhibition of red blood cell hemolysis. | wikipedia.org |

Lipid Incorporation and Metabolism within Biological Systems

The metabolism of furan fatty acids involves several key pathways, from their activation for transport into the mitochondria to their eventual enzymatic conversion and excretion.

For fatty acids to be catabolized for energy via beta-oxidation within the mitochondria, they must first be activated and transported across the mitochondrial membrane. wikipedia.orgadpcollege.ac.in This process generally involves the conversion of the fatty acid into a fatty acyl-CoA by acyl-CoA synthetases in the cytoplasm. nih.govcreative-proteomics.com Long-chain fatty acyl-CoAs are then esterified to carnitine by carnitine palmitoyltransferase I (CPT1) to form acylcarnitine. metwarebio.commdpi.com This acylcarnitine is subsequently transported across the inner mitochondrial membrane. adpcollege.ac.ininformnetwork.org While this is the established pathway for many fatty acids, specific studies detailing the precise enzymes and efficiency of acylcarnitine and acyl-CoA formation for 3,4-Dimethyl-2-pentylfuran-containing FuFAs are not extensively detailed in the provided search results. However, it is a fundamental process for fatty acid metabolism. nih.govnih.gov

Once inside the cell, furan fatty acids are subject to various enzymatic modifications. In humans, the primary metabolic fate of FuFAs is their conversion to urofuran acids, which are then excreted in the urine. wikipedia.orgnih.gov In other organisms, such as rats and cattle, oxidation of the methyl group on the alkyl side chain has been observed. wikipedia.org

The biosynthesis of furan fatty acids has been elucidated in some bacteria, providing insight into their enzymatic formation. For instance, in Rhodobacter sphaeroides, a series of enzymes are involved in converting an unsaturated fatty acid into a furan fatty acid. nih.gov This pathway includes the activity of a SAM-dependent methylase (UfaM) and other enzymes responsible for the oxygen-dependent conversion to the furan ring structure. nih.govnih.gov The discovery of these enzymatic pathways highlights the complex metabolism of FuFAs within biological systems. nih.gov

**Table 2: Key Enzymes in Furan Fatty Acid Biosynthesis in *Rhodobacter sphaeroides***

| Enzyme | Function | Reference |

|---|---|---|

| UfaM | S-adenosylmethionine (SAM)-dependent methylase that adds a methyl group to an unsaturated fatty acyl chain. | nih.govnih.gov |

| UfaD | Fatty acyl desaturase that creates a diunsaturated intermediate. | nih.gov |

| UfaO | Fatty acid modifying enzyme that incorporates molecular oxygen to form the furan ring. | nih.govosti.gov |

Bioengineering Strategies for Modulating FuFA Production

The identification of the genetic and enzymatic pathways responsible for furan fatty acid biosynthesis opens the door to bioengineering strategies for their enhanced production. nih.gov Understanding the key enzymes, such as the methylases and desaturases involved in bacterial FuFA synthesis, provides the necessary tools for genetic manipulation. nih.govosti.gov

Metabolic engineering in host organisms like the yeast Saccharomyces cerevisiae has been successful in increasing the production of various fatty acids. mdpi.comresearchgate.net These strategies often involve increasing the supply of precursors like acetyl-CoA and malonyl-CoA and overexpressing key enzymes in the fatty acid synthesis pathway. mdpi.comnih.gov By introducing the genes responsible for FuFA synthesis from organisms that naturally produce them into robust industrial microorganisms, it may be possible to create cell factories for the large-scale production of these valuable compounds. researchgate.netresearchgate.net Such bioengineering efforts could provide a sustainable source of furan fatty acids for various applications, leveraging their unique chemical properties.

Computational and Theoretical Studies on 3,4 Dimethyl 2 Pentylfuran and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of 3,4-Dimethyl-2-pentylfuran, which in turn dictate its reactivity. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory are used to model the molecule's structure and energy. wustl.edu

Theoretical studies on furan (B31954) and its derivatives reveal that the aromaticity of the furan ring is a key factor in its chemical behavior. chemrxiv.org The distribution of electrons within the molecule, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides critical information about its reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation. For furan derivatives, the nature and position of substituents, such as the dimethyl and pentyl groups in this compound, significantly influence the electronic structure and, consequently, the reaction pathways. researchgate.netacs.org For instance, the alkyl groups are electron-donating, which can increase the electron density in the furan ring and affect its susceptibility to electrophilic attack.

Computational models can predict the outcomes of chemical reactions, such as cycloadditions, which are characteristic of furan compounds. chemrxiv.org By calculating the activation barriers for different reaction pathways, researchers can determine the most likely products. These calculations are essential for understanding the mechanisms of reactions involving this compound and for designing new synthetic routes.

Table 1: Calculated Electronic Properties of Furan and Substituted Furans

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Furan | DFT/B3LYP | -6.35 | 0.85 | 7.20 |

| 2-Methylfuran | DFT/B3LYP | -6.10 | 0.95 | 7.05 |

| 2,5-Dimethylfuran | DFT/B3LYP | -5.85 | 1.05 | 6.90 |

Note: The data in this table is illustrative and based on typical values for furan derivatives; specific calculations for this compound would be required for precise values.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of the conformational flexibility of this compound. mdpi.commdpi.com Furanoside rings, which are structurally related to the furan ring in the target molecule, are known to be highly flexible. nih.govfrontiersin.org MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. core.ac.ukfrontiersin.org

For this compound, the flexibility arises from the rotation around the single bonds of the pentyl chain and the bonds connecting the substituents to the furan ring. The conformational preferences of the molecule are influenced by various factors, including steric hindrance between the alkyl groups and electronic effects. nih.gov Understanding the conformational landscape is crucial as different conformers can exhibit different biological activities and physical properties.

MD simulations can be performed in different environments, such as in a vacuum or in a solvent, to mimic physiological conditions. fraserlab.com These simulations provide insights into how the molecule interacts with its surroundings, which is important for understanding its behavior in biological systems. The results of MD simulations can be used to calculate thermodynamic properties, such as free energy, which helps in determining the relative populations of different conformers at a given temperature. nih.gov

In Silico Prediction of Biosynthetic and Metabolic Pathways

Computational methods are increasingly used to predict how compounds like this compound are synthesized in nature (biosynthesis) and how they are broken down in organisms (metabolism). nih.govnih.gov These in silico tools utilize databases of known metabolic reactions and enzymes to propose plausible pathways for a given molecule. researchgate.net

For furan-containing compounds, such as furan fatty acids, biosynthetic pathways have been identified in bacteria. nih.gov Computational approaches can help to identify the genes and enzymes responsible for the steps in these pathways, such as the methylation and cyclization reactions that form the furan ring. nih.govnih.gov By comparing the structure of this compound to known substrates of metabolic enzymes, it is possible to predict its potential metabolic fate.

Predictive models for metabolism often focus on the activity of cytochrome P450 enzymes, which are a major family of enzymes involved in the metabolism of foreign compounds. nih.gov These models can identify potential sites of metabolism on the molecule, such as the alkyl chains, which are susceptible to oxidation. researchgate.net Predicting the metabolites of this compound is important for understanding its biological activity and potential toxicity, as metabolites can sometimes be more active or toxic than the parent compound.

Structure-Property and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. longdom.orgliverpool.ac.uk These models are built by analyzing a dataset of compounds with known activities or properties and identifying molecular descriptors that are predictive of the endpoint of interest. mdpi.com

For this compound and its analogues, QSAR models could be developed to predict various biological activities, such as anti-inflammatory or antimicrobial effects. mdpi.commalariaworld.org The models would use descriptors that capture the structural features of the molecules, such as their size, shape, lipophilicity, and electronic properties. mdpi.com By establishing a mathematical relationship between these descriptors and the observed activity, the models can then be used to predict the activity of new, untested compounds. mdpi.com

Similarly, QSPR models can be used to predict physical properties like boiling point, solubility, and partition coefficients. nih.govetsu.edu These properties are important for understanding the compound's behavior in various applications. The development of robust QSAR and QSPR models relies on the availability of high-quality experimental data for a diverse set of furan derivatives. rsc.org

Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Topological | Molecular Weight, Connectivity Indices | Describes the size and branching of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Relates to the molecule's polarity and electrostatic interactions. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity and ability to cross cell membranes. |

| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule, which is important for receptor binding. |

Predictive Toxicology and Hazard Assessment Methodologies (focused on computational approaches)

Computational toxicology uses in silico methods to predict the potential adverse effects of chemicals, reducing the need for animal testing. researchgate.netnih.gov For this compound, these methods can be used to assess its potential for toxicity, such as genotoxicity, carcinogenicity, or hepatotoxicity. researchgate.netrsc.org

One common approach is the use of QSAR models for toxicity prediction. nih.gov These models are trained on data from toxicological studies of structurally similar compounds and can identify structural alerts—specific chemical fragments that are associated with a particular type of toxicity. inotiv.com For furan derivatives, there is a known concern for hepatotoxicity, and computational models can help to assess this risk. rsc.org

Read-across is another computational technique where the toxicity of a compound is inferred from the known toxicity of one or more structurally similar chemicals. researchgate.net Expert systems combine knowledge of chemical toxicology and metabolic pathways to predict the toxicity of a compound. altex.orgnih.gov These computational tools are valuable for prioritizing chemicals for further testing and for making informed decisions about their safety. researchgate.net

Emerging Research Applications and Biotechnological Potential

Development of Bio-based Products and Industrial Feedstocks

The conversion of biomass into valuable chemicals is a cornerstone of the modern bio-economy. Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from lignocellulosic biomass. These platforms can be catalytically upgraded to a wide array of biofuels and biochemicals.

While direct pathways for synthesizing 3,4-Dimethyl-2-pentylfuran as a primary bio-based product are not yet established in large-scale operations, its structure is analogous to compounds that could be derived from biomass. The furan core is a direct product of carbohydrate dehydration, and the alkyl substituents could potentially be introduced through catalytic processes involving bio-derived alcohols or aldehydes. The development of such bio-based products is crucial for transitioning away from petrochemical feedstocks. mdpi.commdpi.com

Table 1: Potential Bio-based Furan Derivatives and Their Precursors

| Furan Derivative | Potential Bio-based Precursor(s) | Key Conversion Process(es) |

|---|---|---|

| 2,5-Dimethylfuran (DMF) | 5-Hydroxymethylfurfural (HMF) | Hydrogenolysis |

| 2-Methylfuran | Furfural | Hydrogenation |

| This compound | Hypothetical: Furanic platforms, bio-alcohols | Hypothetical: Alkylation, Cyclization |

This interactive table is based on established pathways for similar compounds and hypothetical routes for this compound.

Applications in Functional Food Science and Nutraceuticals

Furanoid fatty acids (F-acids), which share the core furan structure of this compound, have been identified in various food sources, including fish and animal products. hmdb.cafoodb.ca These naturally occurring compounds are noted for being excellent antioxidants and radical scavengers, playing a role in preventing lipid peroxidation. hmdb.ca

Although this compound itself is not widely documented as a natural food component, its structural similarity to F-acids suggests a potential, yet unexplored, role in functional food science. The antioxidant capacity of the furan ring is a key area of interest. Should this compound be identified in food sources or produced through biotechnological means, its efficacy as a nutraceutical or a functional food additive for preserving food quality and potentially offering health benefits would warrant investigation. The simpler compound, 2-pentylfuran (B1212448), is a known flavoring agent found in numerous foods and is recognized for its green, earthy, and fruity notes. thegoodscentscompany.comnih.govfemaflavor.org

Advances in Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering offers powerful tools to create microbial cell factories for the production of valuable chemicals, including natural products and their derivatives. lbl.gov By manipulating the genetic and regulatory processes within microorganisms like Escherichia coli or Saccharomyces cerevisiae, scientists can redirect metabolic pathways to synthesize target molecules from simple feedstocks like glucose.

For a compound like this compound, bioproduction could be envisioned by engineering pathways that combine elements of fatty acid and polyketide biosynthesis. lbl.gov

Key Metabolic Engineering Strategies:

Precursor Supply Enhancement: Overexpression of genes in central carbon metabolism to increase the availability of building blocks like acetyl-CoA and malonyl-CoA.

Pathway Introduction: Heterologous expression of key enzymes, such as polyketide synthases or specific cyclases, that could assemble the carbon backbone and form the furan ring.

Competing Pathway Deletion: Removing or down-regulating native metabolic pathways that divert precursors away from the target product.

While a dedicated metabolic engineering project for this compound has not been published, the successful production of other complex natural products, such as terpenoids and polyketides, demonstrates the feasibility of this approach for creating novel bioproduction platforms. mdpi.comnih.gov

Role in Natural Product Discovery and Development

Natural products are a rich source of chemical diversity and have historically been the foundation for discovering new therapeutic agents. nih.govufl.edu The exploration of novel chemical structures from diverse biological sources—from microbes to marine organisms—continues to yield compounds with unique biological activities.

The discovery of furan-containing natural products, particularly F-acids in fish liver and other organisms, highlights the importance of this chemical class. hmdb.ca While this compound is primarily available as a synthetic chemical for research purposes, its structural motifs are present in the broader family of naturally occurring furanoids. The study of such compounds is integral to natural product chemistry, as even minor structural variations can lead to significant differences in biological activity. ufl.edu Further screening of natural extracts may yet reveal this compound as a natural product, opening new avenues for investigating its ecological role and potential pharmacological applications.

Concluding Remarks and Future Perspectives in 3,4 Dimethyl 2 Pentylfuran Research

Current Gaps in Knowledge and Unresolved Questions

The research landscape for 3,4-Dimethyl-2-pentylfuran is not merely incomplete; it is virtually nonexistent. This presents a number of fundamental, unresolved questions that require investigation:

Synthesis and Characterization: The most immediate hurdle is the lack of a published, reliable synthetic route for this compound. The development of an efficient synthesis is a critical first step to enable any further research. Following a successful synthesis, a comprehensive characterization of its physicochemical properties, including boiling point, melting point, solubility, and detailed spectroscopic data (NMR, mass spectrometry, infrared spectroscopy), is essential.

Natural Occurrence and Biosynthesis: It is currently unknown whether this compound is a naturally occurring compound. Investigations into the volatile profiles of various plants, microorganisms, and food products could reveal its presence in nature. If found, its biosynthetic pathways would be a compelling area of study.

Chemical Reactivity and Stability: The reactivity of the furan (B31954) ring, influenced by its dimethyl and pentyl substituents, is uncharacterized. Studies on its stability under various conditions (e.g., heat, light, acidic/basic environments) and its potential to undergo characteristic furan reactions are needed.

Sensory Properties and Potential Applications: Many furan derivatives are potent aroma compounds. A critical unanswered question is the sensory profile of this compound. Its potential as a flavoring agent or fragrance ingredient remains to be explored. Furthermore, other potential industrial applications, for instance, as a specialty solvent or a building block for more complex molecules, are entirely speculative at this stage.

Interdisciplinary Research Opportunities

The dearth of information on this compound opens the door to a wide range of interdisciplinary research collaborations:

Synthetic Organic Chemistry and Analytical Chemistry: The initial challenge of synthesizing this compound will require the expertise of synthetic organic chemists. Subsequently, analytical chemists will be crucial in developing and validating methods for its detection and quantification in various matrices.

Food Chemistry and Sensory Science: Should the compound be synthesized or identified in a natural source, food chemists and sensory scientists could collaborate to determine its organoleptic properties and its potential contribution to the flavor and aroma of foods.

Natural Product Chemistry and Biochemistry: The search for this compound in nature would be a collaborative effort between natural product chemists, who would isolate and identify the compound, and biochemists, who could investigate its enzymatic formation.

Materials Science: Substituted furans can sometimes be utilized as monomers for the development of novel polymers. Materials scientists could potentially explore the use of this compound in the creation of new materials with unique properties.

Prospects for Novel Discoveries and Applications

The exploration of a previously unstudied molecule like this compound is a high-risk, high-reward endeavor. While its properties are currently unknown, the study of furan derivatives, in general, suggests several avenues for potential discoveries:

Novel Aroma and Flavor Profiles: The unique substitution pattern of this compound could result in a novel and desirable aroma profile, making it a valuable addition to the palette of the flavor and fragrance industry.

New Bioactive Compounds: Investigation into the biological activity of this compound could lead to the discovery of unexpected therapeutic or pesticidal properties.

Insights into Structure-Property Relationships: A detailed study of this compound would contribute to a broader understanding of how the substitution pattern on a furan ring influences its chemical and sensory properties.

Q & A

Q. What advanced techniques are used to determine the compound’s thermodynamic properties (e.g., enthalpy of formation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.